molecular formula C7H4BrClO B064787 5-Bromo-2-chlorobenzaldehyde CAS No. 189628-37-3

5-Bromo-2-chlorobenzaldehyde

Cat. No. B064787
M. Wt: 219.46 g/mol
InChI Key: DPKKRQAEYWOISP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-2-chlorobenzaldehyde and related compounds involves several chemical reactions, including elimination, reduction, and bromination processes. One study described the preparation of related compounds through a series of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, showcasing the versatility of halogenated benzaldehydes in organic synthesis (H. Bi, 2014).

Molecular Structure Analysis

The molecular structure of compounds related to 5-Bromo-2-chlorobenzaldehyde has been determined using various spectroscopic methods and X-ray diffraction. For instance, the structure of 5-Bromo-4, 6-dimethoxy-4-(trichloromethyl)hexahydro 2-pyrimidinone was elucidated using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations, highlighting the complex nature of halogenated organic molecules (M. Martins et al., 1998).

Chemical Reactions and Properties

5-Bromo-2-chlorobenzaldehyde and its derivatives participate in various chemical reactions, leading to the synthesis of novel compounds. For example, condensation reactions with different reagents have been used to synthesize compounds with potential antibacterial activity, demonstrating the compound's utility as a precursor in medicinal chemistry (Wen-Hui Li, 2009).

Physical Properties Analysis

The physical properties of halogenated benzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, are influenced by their molecular structure. Studies involving electron diffraction and spectroscopic analysis have provided insights into the bond lengths, angles, and conformations specific to these compounds, contributing to a better understanding of their physical characteristics (L. Schāfer et al., 1976).

Chemical Properties Analysis

The chemical properties of 5-Bromo-2-chlorobenzaldehyde are defined by its reactivity towards various chemical reagents. Research has shown that these compounds can undergo reactions such as halomethylation, providing convenient methods for the synthesis of heteroditopic ligands and other complex molecules (Qiang Wang et al., 2006).

Scientific Research Applications

  • Preparation of Heteroditopic Ligands for Binding Metal Salts : One-pot bromo- and chloro-methylation of salicylaldehydes, including 5-Bromo-2-chlorobenzaldehyde, is a convenient method for attaching functional arms to salicylaldehydes for applications in organic and coordination chemistry (Wang et al., 2006).

  • Infrared Spectroscopy Studies : The solvent effect on carbonyl stretching vibration in halobenzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, was investigated using infrared (IR) spectroscopy and density functional theory (DFT) (Parlak & Ramasami, 2020).

  • Electrochemical Behaviour of Polymers : Electrochemical behavior of polymers functionalized with Schiff bases, including derivatives of 5-Bromo-2-chlorobenzaldehyde, was studied, revealing that bromo- and chloro- derivatives were electroactive (Hasdemir et al., 2011).

  • Transition Metal Complexes and Halogen Extrusion : The reactions of halobenzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, with transition metal complexes were investigated, highlighting patterns in halogen transfer and extrusion in various catalyzed processes (Blum et al., 1976).

  • Antibacterial Activity : A compound derived from the condensation reaction of 5-bromonicotinic acid hydrazide with 4-chlorobenzaldehyde demonstrated excellent antibacterial activity (Li, 2009).

  • Rotational Isomerism in Halobenzaldehydes : Rotational isomerism in meta-Halobenzaldehydes, including 5-Bromo-2-chlorobenzaldehyde, was studied, revealing the stability of certain isomers due to the inductive effect of the halogen (Crowder & Northam, 1969).

  • Synthesis and Crystal Structure of Complexes : The synthesis and crystal structure of complexes involving 5-Bromo-2-chlorobenzaldehyde were investigated, providing insights into molecular interactions and geometry (Valdés-Martínez et al., 1996).

Safety And Hazards

Safety data sheets indicate that precautions should be taken when handling 5-Bromo-2-chlorobenzaldehyde. These include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

5-bromo-2-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKKRQAEYWOISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442450
Record name 5-bromo-2-chlorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chlorobenzaldehyde

CAS RN

189628-37-3
Record name 5-Bromo-2-chlorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189628-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-chlorobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.231.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

LiAlH4 (1.47 g, 0.0388 mol) was added little by little to a tetrahydrofuran (108 mL) solution of 5-bromo-2-chloro-N-methoxy-N-methylbenzamide (10.8 g, 0.0388 mol) so that the internal temperature did not exceed −10° C. The reaction mixture was stirred at −15° C. for one hour and carefully added with a saturated ammonium chloride aqueous solution and deposited insolubles were filtered off with celite. After the filtrate was extracted with ethyl acetate, the organic layer was washed with 1M hydrochloric acid, a saturated sodium bicarbonate aqueous solution, brine, and then dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the solvent was evaporated under reduced pressure to obtain 5-bromo-2-chlorobenzaldehyde (8.1 g, 95%) as a pale yellow crystal. This was used in the next reaction without purification.
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Pyridinium dichromate (3.82 g, 10.2 mmol) was added to a solution of 5-bromo-2-chlorobenzylalcohol (1.5 g, 6.8 mmol) in CH2Cl2 (30 mL). The reaction was stirred for 5 hours and then celite was added. The mixture was stirred for 20 mins and then filtered through a pad of celite washing with ether. The filtrate was concentrated to a brown oil. The residue was purified by flash silica gel chromatography (0% to 10% EtOAc in hexanes) to give the title compound as a clear oil (1.28 g, 86%). 1H NMR (400 MHz, CDCl3): δ 7.35 (d, J=8.6 Hz, 1 H), 7.65 (dd, J=8.3, 2.5 Hz, 1 H), 8.04 (d, J=2.5 Hz, 1 H), 10.41 (s, 1 H).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
86%

Synthesis routes and methods III

Procedure details

18 ml (0.26 mol) of DMSO are introduced into 64 ml of dichloromethane and, at −78° C., 16.1 g (0.127 mol, 11.1 ml) of oxalyl chloride are added. After 30 min, a solution of 13.1 g (59 mmol) of (5-bromo-2-chlorophenyl)methanol in 100 ml of chloroform is added dropwise. After 20 min, 40 ml of triethylamine are added and the reaction mixture is slowly warmed to RT. After the addition of 50 ml of water the mixture is extracted several times with ethyl acetate. The combined organic phases are washed successively with 2N hydrochloric acid, water, a saturated sodium bicarbonate solution and a saturated sodium chloride solution. The organic phase is dried over magnesium sulfate and concentrated in vacuo. The resulting solid is dried Yunder high vacuum to constant weight.
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two
Quantity
13.1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 2
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 3
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-chlorobenzaldehyde
Reactant of Route 6
5-Bromo-2-chlorobenzaldehyde

Citations

For This Compound
30
Citations
H Yu, S Ru, G Dai, Y Zhai, H Lin… - Angewandte Chemie …, 2017 - Wiley Online Library
… Halogen-substituted aldehydes such as 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, 4-(trifluoromethyl)benzaldehyde, and 5-bromo-2-chlorobenzaldehyde were tolerated under the …
Number of citations: 139 onlinelibrary.wiley.com
Y Koga, S Sakamaki, M Hongu, E Kawanishi… - Bioorganic & medicinal …, 2013 - Elsevier
… Lithiation of 21 with n-butyllithium, followed by addition of 5-bromo-2-chlorobenzaldehyde, generated an inseparable mixture of 22 and 23. Under reaction conditions of triethylsilane …
Number of citations: 28 www.sciencedirect.com
H Yu, S Ru, Y Zhai, G Dai, S Han, Y Wei - ChemCatChem, 2018 - Wiley Online Library
… Halogen-substituted aldehydes, such as 4-fluorobenzaldehyde, 4-chlorobenzaldehyde, 4-bromobenzaldehyde, and 5-bromo-2-chlorobenzaldehyde, were tolerated under the …
IK Khanna, RM Weier, Y Yu, XD Xu… - Journal of medicinal …, 1997 - ACS Publications
… (12.3 mL, 0.15 mol) was added rapidly 5-bromo-2-chlorobenzaldehyde (11.70 g, 76 mmol). The … The intermediate 5-bromo-2-chlorobenzaldehyde was synthesized from 5-bromo-2-…
Number of citations: 262 pubs.acs.org
X Chen, C Sun, J Zhang, H Ding, H Song - MedChemComm, 2016 - pubs.rsc.org
… Intermediates (10a) and (10b) were prepared as described previously, 22 by treating 1,2-phenylenediamine (5) with 3-bromo-benzaldehyde or 5-bromo-2-chlorobenzaldehyde to afford …
Number of citations: 2 pubs.rsc.org
M Imamura, K Nakanishi, T Suzuki, K Ikegai… - Bioorganic & medicinal …, 2012 - Elsevier
… The title compound was prepared in the same manner as described for 66 using 5-bromo-2-chlorobenzaldehyde instead of 64 in 46% yield. …
Number of citations: 142 www.sciencedirect.com
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org
K Haider, A Pathak, A Rohilla, MR Haider… - European Journal of …, 2019 - Elsevier
… 11) by using 5-bromo-2-chlorobenzaldehyde 42 as starting material which was reacted with (S)-3-(4-chlorophenoxy) tetrahydrofuran 43 in presence of solvent THF or Dimethyl …
Number of citations: 31 www.sciencedirect.com
CR Sagandira, AZ Khasipo, MB Sagandira, P Watts - Tetrahedron, 2021 - Elsevier
Diabetes mellitus (DM) remains a global health concern, causing significant mortality and morbidity annually. Type-2 DM is the most prevalent and oral anti-diabetic drugs play a vital …
Number of citations: 12 www.sciencedirect.com
P Bowles, SJ Brenek, S Caron, NM Do… - … Process Research & …, 2014 - ACS Publications
… This intermediate is combined with 5-bromo-2-chlorobenzaldehyde 32 to afford benzhydryl alcohol 25 in excellent yield, as determined by UHPLC/MS analysis. Intermediate 33 may be …
Number of citations: 72 pubs.acs.org

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